molecular formula C4H3Br2NS B598432 2-Bromo-4-(bromomethyl)thiazole CAS No. 180597-85-7

2-Bromo-4-(bromomethyl)thiazole

Cat. No.: B598432
CAS No.: 180597-85-7
M. Wt: 256.943
InChI Key: PUUHOIJJZAGFNK-UHFFFAOYSA-N
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Description

“2-Bromo-4-(bromomethyl)thiazole” is a chemical compound with the molecular formula C4H3Br2NS . It’s a derivative of thiazole, a class of compounds that contain sulfur and nitrogen .


Synthesis Analysis

Thiazoles are synthesized through various methods. The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway . For instance, thiazolines and thiazoles are synthesized using a cascade protocol, which involves mild reaction conditions and readily available substrates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, sulfur, and nitrogen atoms. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 271.3±15.0 °C, a density of 2.180±0.06 g/cm3, and a molecular weight of 256.95 . It also has a refractive index n20/D of 1.572 and a density of 1.654 g/mL at 25 °C .

Scientific Research Applications

Generation and Trapping of Thiazole Derivatives

  • Application in Cycloadditions : 4-(Bromomethyl)-5-(dibromomethyl)thiazole was used to generate thiazole o-quinodimethane, which was trapped with dienophiles, leading to the formation of 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones. This method demonstrated regioselective cycloadditions with naphthoquinones (Al Hariri et al., 1997).

Novel Heterocyclic Systems Synthesis

  • Development of Biologically Active Heterocyclic Systems : 2-(Bromomethyl)-1,3-thiaselenole's regioselective reactions with 1-methyl-1H-imidazol-2-thiol led to the development of novel heterocyclic systems involving C–S and C–N bond formation, accompanied by rearrangements of the starting heterocycles (Amosova et al., 2018).

Synthesis and Functionalization of Thiazole Derivatives

  • Selective Synthesis of Functionalized Derivatives : The reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide formed 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, used for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).

Domino Synthesis of Thiazolo-Fused Heterocycles

  • Development of Fluorescent Heterocycles : Novel 2-(het)aryl-substituted thiazolo-fused heterocycles were synthesized, displaying yellow-green to green fluorescence. This involved treatment of (het)aryldithioesters with cyanamide, followed by S-alkylation-intramolecular condensations (Kumar & Ila, 2022).

Thiazoles in Antioxidant and Anticancer Activities

  • Biological Evaluation : Imidazo (2, 1-b) Thiazole derivatives were synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives showed significant activity against kidney cancer in an MTT assay (Hussein & Al-lami, 2022).

Safety and Hazards

“2-Bromo-4-(bromomethyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. The target organs are the respiratory system .

Future Directions

Thiazoles, including “2-Bromo-4-(bromomethyl)thiazole”, have boundaryless biological activities, making them a promising area for future research. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, future directions may include the design and structure–activity relationship of bioactive molecules .

Mechanism of Action

Target of Action

2-Bromo-4-(bromomethyl)thiazole is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often microbial cells or cancer cells .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often disrupting essential biological processes . For example, some thiazole derivatives can inhibit the synthesis of essential proteins in microbial cells, leading to cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can interfere with the synthesis of essential biomolecules, disrupt cellular metabolism, or induce oxidative stress . The downstream effects of these disruptions can include cell death, inhibition of cell growth, or other cytotoxic effects .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given the known activities of other thiazole derivatives, potential effects could include antimicrobial, antifungal, or antineoplastic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area and avoid contact with moisture . Moreover, the compound’s activity could potentially be affected by factors such as pH, temperature, and the presence of other substances .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUHOIJJZAGFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693364
Record name 2-Bromo-4-(bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180597-85-7
Record name 2-Bromo-4-(bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)-1,3-thiazole
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